NCC-149

Übersicht

Beschreibung

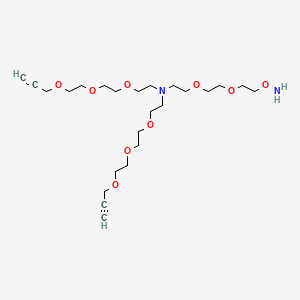

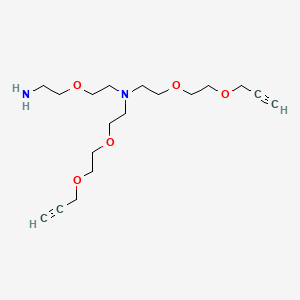

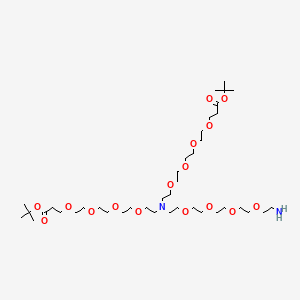

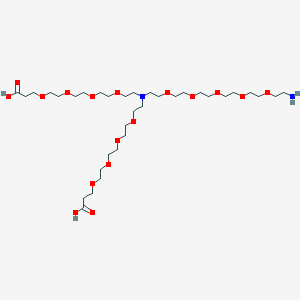

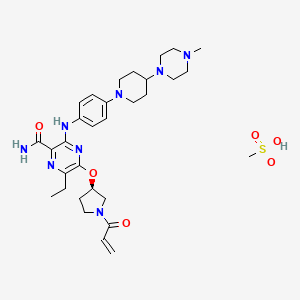

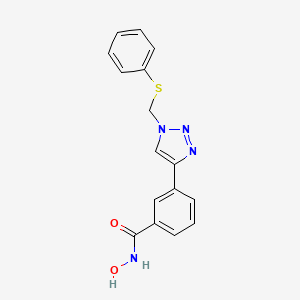

“N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide” is a chemical compound with the molecular formula C16H14N4O2S . It has a molecular weight of 326.4 g/mol . This compound is also known by its synonyms such as NCC-149 and CHEMBL2178342 .

Synthesis Analysis

The compound was discovered as a potent and selective histone deacetylase 8 (HDAC8) inhibitor from a 151-member triazole compound library using a click chemistry approach . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The IUPAC name of the compound is N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a topological polar surface area of 105 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 5 .Wissenschaftliche Forschungsanwendungen

Hemmung von Histondeacetylasen (HDACs)

NCC-149 ist ein weit verbreiteter, selektiver HDAC8-Inhibitor {svg_1}. HDACs sind vielversprechende Ziele für epigenetische Therapien für eine Reihe von Krankheiten wie Krebs, Entzündungen, Infektionen und neurologische Erkrankungen {svg_2}. This compound hat sich in verschiedenen Arten von Tumorzellen als wirksam erwiesen {svg_3}.

Krebsforschung

Die Verbindung hat sich in T-Zell-Lymphomen, Leukämie und anderen Arten von Tumorzellen wie Jurkat-, HuT78- und Molt-4-Zellen als wirksam oder zytotoxisch erwiesen {svg_4}. Dies macht es zu einem wertvollen Werkzeug in der Krebsforschung, insbesondere bei der Untersuchung dieser spezifischen Krebsarten.

Arzneimittelentwicklung

1,2,3-Triazole, die Kernstruktur von this compound, haben breite Anwendung in der Arzneimittelentwicklung gefunden {svg_5}. Sie werden aufgrund ihrer hohen chemischen Stabilität, ihres aromatischen Charakters, ihres starken Dipolmoments und ihrer Fähigkeit zur Wasserstoffbrückenbindung bei der Synthese verschiedener Arzneimittel verwendet {svg_6}.

Organische Synthese

1,2,3-Triazole werden auch in der organischen Synthese verwendet {svg_7}. Die Verbindung this compound mit ihrem 1,2,3-Triazol-Kern kann zur Synthese verschiedener organischer Verbindungen verwendet werden.

Polymerchemie

1,2,3-Triazole finden Anwendung in der Polymerchemie {svg_8}. Die Verbindung this compound könnte möglicherweise bei der Herstellung neuer Polymere verwendet werden.

Supramolekulare Chemie

1,2,3-Triazole werden in der supramolekularen Chemie verwendet {svg_9}. This compound könnte mit seinem 1,2,3-Triazol-Kern bei der Herstellung supramolekularer Strukturen verwendet werden.

Biokonjugation

1,2,3-Triazole werden in der Biokonjugation verwendet {svg_10}. This compound könnte möglicherweise in Biokonjugationsprozessen eingesetzt werden.

Fluoreszenzbilderzeugung und Materialwissenschaften

1,2,3-Triazole haben Anwendung in der Fluoreszenzbilderzeugung und in den Materialwissenschaften gefunden {svg_11}. This compound könnte aufgrund seines 1,2,3-Triazol-Kerns möglicherweise in diesen Bereichen eingesetzt werden.

Wirkmechanismus

Mode of Action

NCC-149 interacts with HDAC8, inhibiting its function . It is suggested that selective inhibitors like this compound target specific structural features of the hdac8 active site .

Biochemical Pathways

HDAC8 is involved in various biochemical pathways, including those related to gene expression and protein function . By inhibiting HDAC8, this compound can affect these pathways and their downstream effects.

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound

Result of Action

In vitro studies have shown that cells treated with an HDAC8-selective inhibitor like this compound showed smaller embryoid bodies (EBs) than non-treated cells, as well as reduced expression levels of the neuronal marker, NeuN . This suggests that this compound may have a role in regulating neural differentiation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as air quality, housing conditions, and social environment can impact health outcomes and overall wellbeing . .

Biochemische Analyse

Biochemical Properties

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide plays a crucial role in biochemical reactions by selectively inhibiting HDAC8. HDAC8 is an enzyme involved in the removal of acetyl groups from histone proteins, which affects chromatin structure and gene expression. By inhibiting HDAC8, NCC-149 can modulate gene expression and influence various cellular processes. The compound interacts with HDAC8 by binding to its active site, thereby preventing the deacetylation of histone proteins .

Cellular Effects

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide has been shown to have significant effects on various types of cells and cellular processes. In P19 cells, this compound reduces the expression levels of the neuronal marker NeuN and decreases cell proliferation . Additionally, the compound induces cell cycle arrest at the G2/M phase and reduces the size of embryoid bodies in a dose-dependent manner . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide involves its selective inhibition of HDAC8. By binding to the active site of HDAC8, this compound prevents the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression . This inhibition results in the downregulation of specific genes, such as cyclin A2 and cyclin B1, which are involved in cell cycle regulation . Additionally, the compound’s selective inhibition of HDAC8 over other HDAC isoforms contributes to its specificity and reduced side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory effects on HDAC8 for extended periods, leading to sustained changes in gene expression and cellular processes . The compound’s stability in different solvents and storage conditions can affect its efficacy .

Dosage Effects in Animal Models

The effects of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit HDAC8 and modulate gene expression without causing significant toxicity . At higher doses, the compound can induce adverse effects, such as cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide is involved in metabolic pathways related to histone modification and gene expression. The compound interacts with HDAC8, an enzyme that plays a key role in the deacetylation of histone proteins . By inhibiting HDAC8, this compound can influence metabolic flux and metabolite levels, leading to changes in cellular processes and gene expression .

Transport and Distribution

The transport and distribution of N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s selective inhibition of HDAC8 suggests that it may be preferentially localized to regions with high HDAC8 activity . Additionally, the compound’s solubility and stability in different solvents can affect its distribution and accumulation within cells .

Subcellular Localization

N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide is primarily localized in the nucleus, where it exerts its inhibitory effects on HDAC8 . The compound’s ability to target the nucleus is likely due to its interactions with nuclear transport proteins and its affinity for HDAC8. This subcellular localization is crucial for its role in modulating gene expression and chromatin structure .

Eigenschaften

IUPAC Name |

N-hydroxy-3-[1-(phenylsulfanylmethyl)triazol-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-16(18-22)13-6-4-5-12(9-13)15-10-20(19-17-15)11-23-14-7-2-1-3-8-14/h1-10,22H,11H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DORPIZJGSLWDIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCN2C=C(N=N2)C3=CC(=CC=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693446 | |

| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1316652-41-1 | |

| Record name | N-Oxo-3-{1-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-1,2,3-triazol-4-yl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does NCC-149 interact with its target, HDAC8, and what are the downstream effects?

A1: While the precise mechanism of interaction isn't fully detailed in the provided research, we know that this compound acts as a potent and selective inhibitor of histone deacetylase 8 (HDAC8) [, ]. This inhibition leads to increased acetylation of HDAC8 substrates, such as cohesin. This increase in acetylation has been observed in HeLa cells treated with this compound in a dose-dependent manner, suggesting cellular HDAC8 inhibition []. Crystallographic studies of this compound in complex with Schistosoma mansoni HDAC8 provide insights into its binding mode []. Further research focusing on the detailed binding interactions and subsequent downstream effects on gene expression and cellular pathways would be valuable.

Q2: How was this compound discovered, and what structural modifications were explored to understand its structure-activity relationship (SAR)?

A2: this compound, or N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide, was discovered through a click chemistry approach used to synthesize a 151-member triazole compound library []. Researchers designed and synthesized a series of this compound derivatives, focusing on modifications to the aromatic linker region of the molecule []. This SAR study aimed to identify structural elements crucial for HDAC8 inhibitory activity and selectivity. They found that some derivatives exhibited similar or even improved HDAC8 inhibitory activity and selectivity compared to the parent this compound molecule []. This finding highlights the potential for further optimization of this chemical scaffold for developing more potent and selective HDAC8 inhibitors.

Q3: What is the significance of developing selective HDAC8 inhibitors like this compound?

A3: HDACs are a family of enzymes with multiple isoforms, each having distinct biological roles. Developing highly selective inhibitors for specific HDAC isoforms like HDAC8 is crucial for minimizing off-target effects and improving the therapeutic index of potential drugs. While this compound demonstrates promising selectivity for HDAC8 over other HDAC isoforms, particularly HDAC6 [], further research is needed to fully elucidate its selectivity profile across the entire HDAC family. This selectivity makes this compound a valuable tool for dissecting the specific functions of HDAC8 in various biological processes and disease models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.